Tert-butyl 2-(phenylsulfonyl)acetate

Description

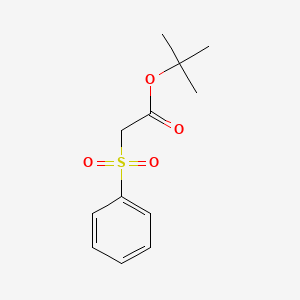

Tert-butyl 2-(phenylsulfonyl)acetate is an organosulfur compound featuring a tert-butyl ester group and a phenylsulfonyl moiety attached to an acetate backbone. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as a protected intermediate or sulfone-based building block in pharmaceuticals and materials science. The tert-butyl group enhances steric protection, while the sulfonyl group contributes to electron-withdrawing effects, influencing reaction pathways such as nucleophilic substitutions or cross-coupling reactions .

Properties

Molecular Formula |

C12H16O4S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

tert-butyl 2-(benzenesulfonyl)acetate |

InChI |

InChI=1S/C12H16O4S/c1-12(2,3)16-11(13)9-17(14,15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

JAZACHFHMFLLOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(phenylsulfonyl)acetate typically involves the reaction of tert-butyl acetate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(phenylsulfonyl)acetate undergoes various chemical reactions, including:

Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted sulfonyl esters.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(phenylsulfonyl)acetate serves as a versatile building block in the synthesis of biologically active compounds. Its sulfonyl group is particularly valuable for creating sulfonamide derivatives, which have been widely studied for their therapeutic potential.

Case Study: Antiviral Activity

A notable application of sulfonamide derivatives synthesized from this compound is their use as inhibitors against Chikungunya virus (CHIKV). Research demonstrated that compounds derived from this acetate exhibited significant antiviral activity, with some showing an effective concentration (EC50) as low as 5.3 μM . This indicates a promising avenue for developing antiviral therapies.

Organic Synthesis

The compound is also utilized in various organic synthesis reactions, particularly in the formation of lactams and other cyclic structures. Its reactivity allows for the introduction of functional groups that can be further modified to yield complex molecules.

Data Table: Synthesis Pathways

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | Lactams | 85 | |

| Sulfonamidation | Antiviral Compounds | 32 | |

| Esterification | Sulfonamide Derivatives | Variable |

Pharmaceutical Development

This compound has been explored for its potential in pharmaceutical formulations. It acts as a precursor for the synthesis of compounds targeting various diseases, including cancer and bacterial infections.

Case Study: Cancer Therapeutics

Research has identified derivatives of this compound as potential bromodomain inhibitors, which are relevant in cancer treatment. These compounds have shown promise in preclinical studies, demonstrating selective activity against specific cancer cell lines .

Catalysis and Reaction Optimization

The compound has been employed in catalytic systems to enhance reaction efficiency and selectivity. Its presence can facilitate various chemical transformations, making it a valuable component in synthetic methodologies.

Data Table: Catalytic Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(phenylsulfonyl)acetate involves its reactivity with various nucleophiles and electrophiles. The sulfone group acts as an electron-withdrawing group, making the ester more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-sulfur and carbon-oxygen bonds .

Comparison with Similar Compounds

Tert-butyl 2-(ethenesulfonyl)acetate (CID 119031248)

- Molecular Formula : C₈H₁₄O₄S

- Key Differences : Replaces the phenylsulfonyl group with an ethenesulfonyl moiety (C=C-SO₂).

- Reactivity : The ethenyl group enables addition reactions (e.g., Diels-Alder), unlike the aromatic stability of the phenylsulfonyl group in the target compound.

- Applications: Potential use in polymer chemistry or as a Michael acceptor .

Tert-butyl 2-(4-bromophenyl)acetate (CAS 33155-58-7)

Tert-butyl 2-(2-hydroxyphenyl)acetate (CAS 258331-10-1)

- Molecular Formula : C₁₂H₁₆O₃

- Key Differences : Hydroxyl group introduces polarity and hydrogen-bonding capacity.

- Applications : Enhanced solubility in polar solvents, suitable for pharmaceutical formulations .

Physicochemical Properties and Stability

- Electron Effects : Sulfonyl groups (e.g., in the target compound) increase electrophilicity at the acetate α-carbon compared to electron-donating groups like methoxy or hydroxyl .

Research Findings and Trends

- Reactivity Trends : Sulfonyl-containing derivatives exhibit higher electrophilicity than halogenated or hydroxylated analogues, favoring nucleophilic attack .

- Synthetic Challenges : Bulky tert-butyl groups in all analogues complicate crystallization, as seen in crystallographic studies of tert-butyl 2-methyl-2-(4-nitrophenyl)acetate (R factor = 0.061) .

Biological Activity

Tert-butyl 2-(phenylsulfonyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an acetate moiety, with a phenylsulfonyl group contributing to its unique properties. The presence of the sulfonyl group is significant for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties against various pathogens. For instance, studies on related phenylthiazole derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 4 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | TBD |

| Phenylthiazole derivative | MRSA | 4 |

| Phenylthiazole derivative | Clostridium difficile | 4 |

| Phenylthiazole derivative | Escherichia coli | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown effectiveness against different cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). For example, certain derivatives demonstrated growth inhibition percentages exceeding 30% in specific cancer cell lines .

Case Study: Anticancer Efficacy

In a study evaluating a series of thiazole derivatives, one compound exhibited a growth inhibition rate of 34.7% against the NCI-H522 non-small cell lung cancer cell line at a concentration of 10 µM. This suggests that modifications in the structure can enhance anticancer activity significantly .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, related compounds have been shown to interfere with bacterial cell wall synthesis and inhibit specific enzymes involved in cancer cell proliferation. For instance, sulfonamide derivatives have been noted for their ability to inhibit carbonic anhydrase isoforms selectively, which could be relevant for therapeutic applications in both antimicrobial and anticancer contexts .

Safety and Toxicity Profile

Assessment of toxicity is crucial for any therapeutic application. Preliminary studies on related compounds indicated favorable toxicity profiles at concentrations significantly above their MIC values. For example, one compound maintained over 90% viability in MCF-7 cells at concentrations up to eight times its MIC . This suggests that this compound may also exhibit a favorable therapeutic index.

Table 2: Toxicity Assessment

| Compound | Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|---|

| This compound | MCF-7 | Up to 32 | >90 |

| Phenylthiazole derivative | Various | Up to 32 | >90 |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 2-(phenylsulfonyl)acetate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For aerosol generation, use NIOSH-approved respirators (e.g., P95 filters for particulates, OV/AG/P99 for organic vapors) .

- Storage : Store in a dry environment below 28°C, away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture ingress .

- Spill Management : Avoid drainage contamination. Use inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste handlers .

Q. How can researchers verify the purity of this compound when analytical data is unavailable?

- Methodological Answer :

- Chromatographic Methods : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with a certified reference standard.

- Spectroscopic Confirmation : Employ -NMR to confirm structural integrity. For example, the tert-butyl group typically appears as a singlet at δ 1.4–1.5 ppm, while the phenylsulfonyl moiety shows aromatic protons at δ 7.5–8.0 ppm .

Q. What are the key steps for synthesizing this compound?

- Methodological Answer :

- Base Reaction : React phenylsulfonylacetic acid with tert-butyl bromide in the presence of a base (e.g., KCO) in anhydrous DMF at 60°C for 12 hours .

- Workup : Extract the product with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane:EtOAc = 4:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal diffraction to confirm bond angles and distances. For example, the S=O bond lengths in the sulfonyl group should be ~1.43 Å, and the C-S-C angle should be ~104° .

- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to validate structural assignments .

Q. What strategies improve the yield of this compound in palladium-catalyzed coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc) with tri-o-tolylphosphine (10 mol%) to enhance catalytic activity. Ensure rigorous degassing of solvents (e.g., acetonitrile) to prevent catalyst poisoning .

- Temperature Control : Maintain reactions at 90°C for 20 hours to achieve >80% conversion. Higher temperatures (>100°C) may lead to tert-butyl group decomposition .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the acetate carbonyl, favoring sulfonyl group reactivity.

- Electronic Effects : The electron-withdrawing sulfonyl group activates the α-carbon for deprotonation, enabling enolate formation in basic conditions (e.g., LDA at −78°C) .

Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining safety?

- Methodological Answer :

- Process Safety : Conduct reaction calorimetry to assess exothermic risks. Use jacketed reactors with temperature control (±2°C) to prevent thermal runaway .

- Ventilation : Install explosion-proof fume hoods with HEPA filters to manage vapors and aerosols during large-scale reactions .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

- Methodological Answer :

- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) can produce different polymorphs with distinct melting points.

- Impurity Profiles : Residual solvents (e.g., DMF) or byproducts (e.g., tert-butanol) may depress melting points. Use DSC to confirm purity (>98%) .

Q. How to address inconsistencies in biological activity data for derivatives of this compound?

- Methodological Answer :

- Batch Reproducibility : Ensure consistent synthetic protocols (e.g., reaction time, stoichiometry). Characterize each batch via LC-MS to confirm identical impurity profiles .

- Assay Conditions : Standardize cell-based assays (e.g., COS-7 cells) with controlled pH (7.4) and temperature (37°C) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.